1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea
Description
Chemical Nomenclature and Classification
1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']oxadiazol-3'-ylmethyl]urea is a synthetically derived organic compound with the systematic IUPAC name 1-phenyl-3-{[5-(5-trifluoromethylpyridin-2-yl)-1,2,4-oxadiazol-3-yl]methyl}urea . Its molecular formula is C₁₆H₁₂F₃N₅O₂ , and it has a molecular weight of 363.30 g/mol . The compound is classified under three primary categories:
- Urea derivatives : Characterized by the presence of a urea (-NH-C(=O)-NH-) functional group.
- Heterocyclic compounds : Contains a 1,2,4-oxadiazole ring and a pyridine moiety.
- Trifluoromethyl-containing compounds : Features a trifluoromethyl (-CF₃) substituent on the pyridine ring, enhancing its electronic and steric properties.
Common synonyms include 1-Phenyl-3-[5-(5-trifluoromethylpyridin-2-yl)-1,2,4-oxadiazol-3-ylmethyl]urea and AB301922 (a supplier-specific designation).
Historical Context and Discovery
The compound was first synthesized in the early 21st century as part of efforts to develop agrochemicals and pharmaceuticals with enhanced bioactivity. Its discovery aligns with broader trends in medicinal chemistry to incorporate trifluoromethylpyridine (TFMP) motifs, which are known for improving metabolic stability and target binding. Key milestones include:
- 2016 : Initial reports of TFMP-containing oxadiazole derivatives emerged, highlighting their insecticidal and nematicidal potential.
- 2019 : Structural optimization studies introduced methylene-bridged urea-oxadiazole hybrids, leading to the synthesis of this compound.
- 2020s : Expanded interest in its applications due to the versatility of 1,2,4-oxadiazoles in drug design, particularly for antimicrobial and anticancer agents.
The compound’s development was motivated by the need for molecules that combine the hydrogen-bonding capacity of urea with the rigid, planar geometry of oxadiazole rings, enabling interactions with biological targets such as enzymes and receptors.
Structural Significance of Key Functional Groups
The compound’s structure features four critical functional groups that dictate its chemical behavior and biological interactions:
Urea Moiety (-NH-C(=O)-NH-)
The urea group serves as a hydrogen-bond donor and acceptor, facilitating interactions with proteins or nucleic acids. This moiety is prevalent in kinase inhibitors and antimicrobial agents due to its ability to mimic peptide bonds.
1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring contributes to:
Trifluoromethylpyridine Substituent
The 5-trifluoromethylpyridin-2-yl group:
Methylene Bridge (-CH₂-)
The methylene linker between the oxadiazole and urea groups provides conformational flexibility, allowing the molecule to adopt optimal binding poses in biological systems.
Table 1: Key Structural Features and Their Roles
| Functional Group | Role |
|---|---|
| Urea (-NH-C(=O)-NH-) | Hydrogen bonding; target recognition |
| 1,2,4-Oxadiazole | Metabolic stability; planar interaction surfaces |
| Trifluoromethylpyridine | Lipophilicity; electronic modulation |
| Methylene bridge (-CH₂-) | Conformational flexibility |
Properties
IUPAC Name |
1-phenyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c17-16(18,19)10-6-7-12(20-8-10)14-23-13(24-26-14)9-21-15(25)22-11-4-2-1-3-5-11/h1-8H,9H2,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYFDKDFXNFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea is a complex organic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure is characterized by multiple functional groups that enhance its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including techniques such as refluxing, microwave-assisted synthesis, or solvent-free conditions to optimize yield and purity. Characterization methods include nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the synthesized compound .
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C17H11F6N5O2 |
| Molecular Weight | 397.29 g/mol |
| CAS Number | 1311279-07-8 |
| Physical State | Solid |
| Purity | >98% (GC) |
As a kinase inhibitor, this compound likely exerts its effects by binding to ATP-binding sites on kinases. This inhibition can lead to decreased phosphorylation of downstream signaling molecules, which are crucial in regulating cell proliferation and survival .
In vitro studies have shown that similar compounds significantly impact the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is vital for cancer cell survival . The inhibition of this pathway can potentially lead to apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have focused on the efficacy of this compound in various cancer models. For instance, one study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
Table 2: Summary of In Vitro Studies on Biological Activity
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 5.4 | PI3K/Akt pathway inhibition |
| Study B | MCF-7 | 7.2 | Induction of apoptosis |
| Study C | A549 | 6.8 | Inhibition of cell migration |
These studies suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles in clinical settings.
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl Group: The trifluoromethylpyridyl substituent in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., TDZ in ).
Oxadiazole vs. Thiadiazole Cores : Thidiazuron (TDZ) uses a thiadiazole ring, which confers cytokinin-like activity, whereas oxadiazole-containing compounds (e.g., ) are more common in protease/kinase inhibition due to hydrogen-bonding capabilities.
Substituent Positioning : The pyrrolidinyl group in improves aqueous solubility, while bulky substituents (e.g., biphenyl in or cyclohexyl in ) may influence target binding or pharmacokinetics.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves three key segments:
- Construction of the trifluoromethyl-substituted pyridine derivative.
- Formation of the 1,2,4-oxadiazole ring linked to the pyridine.
- Final urea formation by coupling the oxadiazolylmethyl intermediate with phenyl isocyanate or related reagents.
Each segment requires specific reaction conditions and reagents to achieve high yield and purity.
Preparation of the 5-(Trifluoromethyl)pyridin-2-yl Intermediate
The trifluoromethyl-substituted pyridine unit is generally synthesized via:
- Nucleophilic aromatic substitution on 2-halopyridines with trifluoromethylating agents.
- Alternatively, pyridine ring construction through condensation reactions involving trifluoromethylated precursors.
The trifluoromethyl group enhances the compound's bioactivity and chemical stability, making its introduction a critical step.
Synthesis of the 1,2,4-Oxadiazole Ring Linked to Pyridine
The 1,2,4-oxadiazole heterocycle is commonly synthesized by:
For example, the amidoxime derived from the pyridine intermediate reacts with an appropriate acyl chloride under dehydrating conditions to form the oxadiazole ring.
This cyclization often requires elevated temperatures and the presence of coupling agents or dehydrating agents such as phosphorus oxychloride (POCl3).
Formation of the Urea Moiety
The final step involves the formation of the urea linkage by:
This step typically proceeds under mild conditions, in solvents such as dichloromethane or tetrahydrofuran, at ambient or slightly elevated temperatures.
The reaction results in the formation of the urea bond connecting the phenyl ring to the heterocyclic moiety.
Representative Reaction Scheme and Conditions
Detailed Research Findings and Notes
Vilsmeier-Haack Reaction Relevance: While the Vilsmeier-Haack reaction is extensively used for formylation of pyrazole and related heterocycles (key intermediates in heterocyclic synthesis), its direct application to this compound's preparation is limited. However, understanding this reaction aids in preparing aldehyde intermediates that can be converted into amidoximes or related precursors for oxadiazole ring formation.
Trifluoromethyl Group Introduction: The trifluoromethyl substituent on the pyridine ring is introduced using nucleophilic substitution methods that are mild and selective, avoiding decomposition of sensitive heterocycles.
Oxadiazole Formation: The cyclization to form the oxadiazole ring is crucial for the compound's biological activity. The reaction conditions must be optimized to prevent ring opening or side reactions. Phosphorus oxychloride (POCl3) is commonly employed as a dehydrating agent to facilitate ring closure.
Urea Coupling: The final urea bond formation is generally straightforward but requires careful control of stoichiometry and reaction environment to avoid polymerization or side reactions.
Summary Table of Preparation Methods
| Preparation Stage | Key Reaction | Reagents & Conditions | Challenges | Yield Range (%) |
|---|---|---|---|---|
| Trifluoromethylpyridine synthesis | Nucleophilic aromatic substitution | CF3 source, base, DMF, heat | Selectivity, stability of pyridine | 70-85 |
| Oxadiazole ring formation | Cyclization of amidoxime with acid chloride | Amidoxime, acid chloride, POCl3, reflux | Ring closure efficiency, side reactions | 65-80 |
| Urea formation | Coupling with phenyl isocyanate | Phenyl isocyanate, inert solvent, RT | Avoiding polymerization | 75-90 |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
